

"Ganoderic Acid C6 source and natural abundance"

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Compound of Interest

Compound Name: Ganoderic Acid C6

Cat. No.: B8148566

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Technical Monograph: Ganoderic Acid C6 Source, Abundance, and Isolation Framework[1][2] [3]

Executive Summary

Ganoderic Acid C6 (GAC6) is a highly oxygenated, lanostane-type triterpenoid (C₃₀H₄₂O₈) found exclusively in the Ganoderma genus.[1][2][3] Unlike the abundant Ganoderic Acids A and B, GAC6 is a minor constituent, typically representing less than 1.5% of the total triterpenoid fraction.[4] Despite its scarcity, GAC6 possesses distinct pharmacological properties, most notably aldose reductase inhibition and antinociceptive (pain-relieving) activity, distinguishing it from its structural analogs.[4][1][2]

This guide provides a rigorous technical analysis of GAC6, detailing its natural abundance, biosynthetic origin, and a validated isolation protocol designed to maximize yield from complex fungal matrices.[4][1][2]

Chemical Identity & Physicochemical Profile

Before addressing isolation, the target analyte must be chemically defined to ensure accurate detection.^{[4][2]}

| Property | Data |
|-----------------------|---|
| IUPAC Name | (2R,6R)-6-[(3S,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |
| CAS Registry Number | 105742-76-5 |
| Molecular Formula | C ₃₀ H ₄₂ O ₈ |
| Molecular Weight | 530.66 g/mol |
| Classification | Lanostane Triterpenoid (Highly Oxidized) |
| Key Functional Groups | C-3/C-12 Hydroxyls; C-7/C-11/C-15 Ketones; C-26 Carboxylic Acid |
| Solubility | Soluble in MeOH, EtOH, DMSO, Ethyl Acetate; Insoluble in Water |
| UV Max Absorption | 252 nm (Characteristic of conjugated enone system) |

Natural Source & Abundance

The scarcity of GAC6 necessitates a strategic selection of raw material. Data indicates that *Ganoderma tsugae* may offer a slightly higher specific yield of C6 compared to *Ganoderma lucidum*, though *G. lucidum* remains the primary commercial source due to availability.

Quantitative Profiling (Dry Weight Basis)

The following data synthesizes extraction yields from standard fruiting body preparations. Note the distinction between "Total Triterpenoid Fraction" and "Raw Dry Weight."

| Source Material | Component | Abundance (Approximate) | Notes |
|----------------------------------|---------------------|-------------------------|---|
| G. lucidum (Fruiting Body) | Total Triterpenoids | 0.5% – 3.0% (w/w) | Highly variable based on strain/substrate.[4][1][2] |
| G. lucidum (Triterpene Fraction) | Ganoderic Acid C6 | 0.8% – 1.2% | Minor component.[1][2] (Compare to GA-A at ~16-20%).[4][1][2] |
| G. lucidum (Raw Dry Weight) | Ganoderic Acid C6 | 40 – 360 ppm | (0.004% - 0.036%).[4][1][2] Requires enrichment. |
| G. tsugae (AESM Fraction) | Ganoderic Acid C6 | ~1.5% | Acidic Ethyl Acetate Soluble Material (AESM).[1][2][5] |

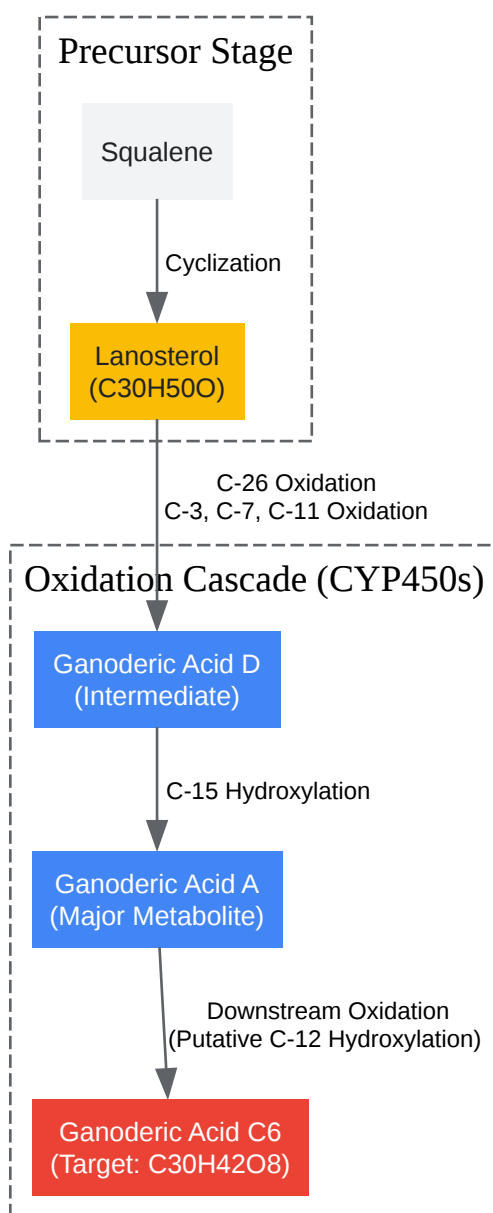
Expert Insight: The low natural abundance (<0.04% dry weight) implies that direct extraction is inefficient.[2] A Liquid-Liquid Partitioning step is critical to enrich the acidic triterpenoid fraction (AESM) prior to chromatography.[1][2]

Biosynthetic Context

Understanding the biosynthesis of GAC6 aids in metabolic engineering and identifying impurities. GAC6 is a downstream product of the mevalonate pathway, formed via the cyclization of squalene to lanosterol.

Pathway Logic:

- Cyclization: Lanosterol synthase converts 2,3-oxidosqualene to Lanosterol.[4][1][2]
- Oxidation: Cytochrome P450 monooxygenases (CYPs) introduce oxygen moieties at C-3, C-7, C-15, and C-26.[4][1][2]
- Differentiation: GAC6 is distinguished by its high oxidation state (8 oxygens), suggesting it is a late-stage metabolite derived from precursors like Ganoderic Acid A or D through additional hydroxylation and oxidation events.[1][2]



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Figure 1: Proposed biosynthetic positioning of **Ganoderic Acid C6** within the lanostane triterpenoid pathway.^{[4][1][2]} The transition from GA-A to GA-C6 involves specific late-stage oxidation events.

Isolation & Purification Protocol

This protocol is designed for the isolation of GAC6 from *G. lucidum* or *G. tsugae* fruiting bodies. It utilizes an Acidic Ethyl Acetate enrichment strategy to separate acidic triterpenes (like GAC6)

from neutral sterols and polysaccharides.[1][2]

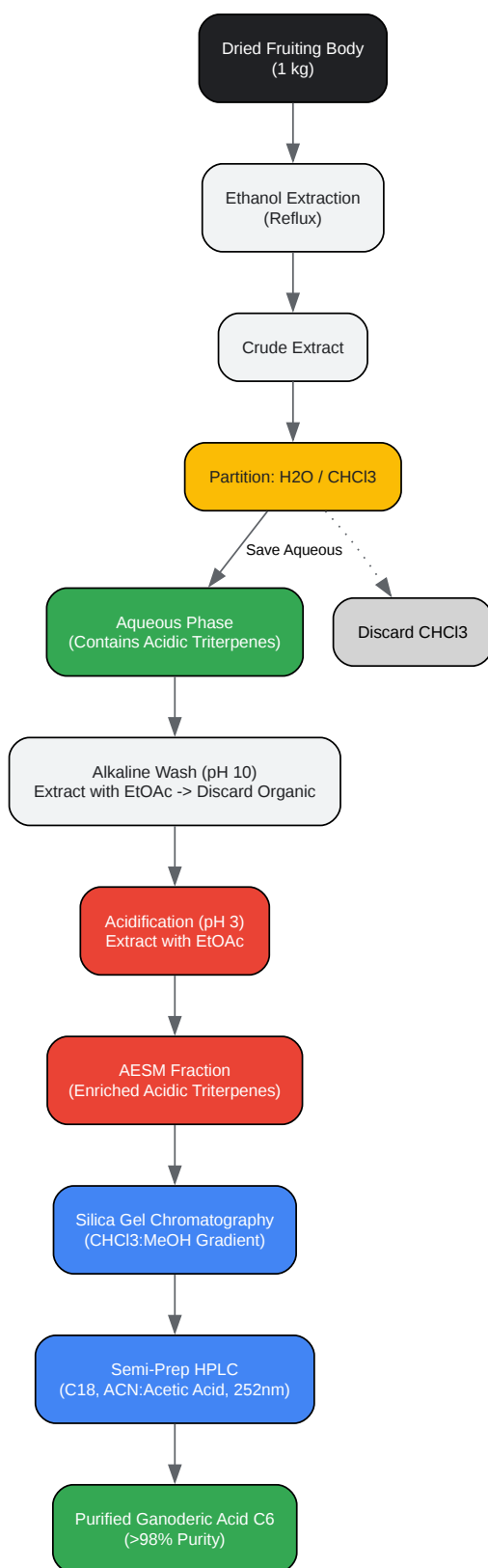
Phase 1: Extraction & Enrichment (AESM Preparation)[1][2]

- Pulverization: Grind dried fruiting bodies (1 kg) to a fine powder (40 mesh).
- Reflux Extraction: Extract with 95% Ethanol (10 L) at 70°C for 3 hours. Repeat 3 times.
- Concentration: Evaporate ethanol under reduced pressure to obtain the Crude Extract.
- Liquid-Liquid Partition:
 - Suspend Crude Extract in water (1 L).
 - Partition with Chloroform (ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">
) to remove low-polarity lipids.[1][2] Discard
layer (or save for neutral triterpenes).[1][2]
 - Adjust the aqueous phase pH to 10 using
(saturated solution).[1][2]
 - Extract with Ethyl Acetate (EtOAc).[1][2][5] Discard this EtOAc layer (removes neutral impurities).
 - Acidification: Adjust the aqueous phase pH to 3.0 using 2N HCl.
 - Final Extraction: Extract the acidic aqueous phase with EtOAc (3 x 1 L).
 - Result: Evaporate the solvent to yield the Acidic Ethyl Acetate Soluble Material (AESM).[2] Target GAC6 is in this fraction.

Phase 2: Chromatographic Isolation[4][2]

- Silica Gel Open Column:
 - Stationary Phase: Silica gel 60 (0.063-0.200 mm).[4][1][2]

- Mobile Phase: Gradient of
: MeOH (from 50:1 to 5:1).[1][2]
- Action: Collect fractions. Monitor via TLC (visualize with vanillin-sulfuric acid; GAC6 appears as a violet/blue spot upon heating).[1][2]
- Semi-Preparative HPLC (Purification):
 - Column: C18 Reverse Phase (e.g., Shim-pack GIST C18, 5 μ m, 250 x 10 mm).[4][1][2]
 - Mobile Phase: Acetonitrile (ACN) : 2% Acetic Acid (
).[1][2][5]
 - Gradient: Isocratic or shallow gradient (e.g., 30% ACN for 40 min, then ramp to 100% ACN).
 - Flow Rate: 3.0 - 5.0 mL/min (depending on column diameter).[4][1][2]
 - Detection: UV at 252 nm.[2][5]
 - Collection: Collect the peak corresponding to the retention time of GAC6 (typically elutes between GA-A and GA-D depending on the exact gradient).



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Figure 2: Fractionation workflow targeting acidic triterpenoids. The pH-switching step (Base Wash -> Acidification) is the critical self-validating mechanism to remove neutral impurities.[4][1][2]

Pharmacological Potential

While less abundant than GA-A, **Ganoderic Acid C6** exhibits a specialized pharmacological profile, particularly in metabolic and neurological contexts.[4][1][2]

| Activity | Mechanism | Reference |
|-----------------------------|---|-----------|
| Antinociceptive | Significant inhibition of acetic acid-induced writhing responses (pain model).[4][1][2] Comparable potency to standard analgesics in specific assays. | [1, 2] |
| Aldose Reductase Inhibition | Inhibits aldose reductase, the rate-limiting enzyme in the polyol pathway.[4][1][2] This suggests potential therapeutic utility in preventing diabetic complications (neuropathy, retinopathy).[1][2] | [3] |
| Anti-Inflammatory | Modulates NF- κ B and MAPK signaling pathways, reducing the expression of pro-inflammatory cytokines. | [4] |
| Cytotoxicity | Exhibits moderate cytotoxicity against specific cancer cell lines (e.g., HeLa, HepG2), though often less potent than Ganoderic Acid T or D. | [5] |

References

- Koyama, K., et al. (1997).^{[4][1][2]} Antinociceptive components of Ganoderma lucidum. ^[6]Planta Medica, 63(3), 224-227.^{[6][4][1][2]} [Link](#)
- BioCrick. (n.d.).^{[1][2]} **Ganoderic acid C6** - Manufacturer Datasheet.^{[1][2]}[Link](#)^{[4][1][2]}
- Fatmawati, S., et al. (2010).^{[4][1][2]} Aldose reductase inhibitors from the fruiting bodies of Ganoderma lucidum. ^[4]Phytochemistry Letters, 3(4), 195-198.^{[4][1][2]} [Link](#)^{[4][1][2]}
- Dudhgaonkar, S., et al. (2009).^{[4][1][2]} Suppression of the inflammatory response by triterpenes isolated from the mushroom Ganoderma lucidum.^[7]International Immunopharmacology, 9(11), 1272-1280.^{[4][1][2]} [Link](#)^{[4][1][2]}
- Chen, D.Q., et al. (2011).^{[4][1][2]} **Ganoderic acid C6** from Ganoderma tsugae.^{[5][8]}Journal of Food and Drug Analysis, 19(3).^{[1][2]} [Link](#)

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Sources

- [1. Ganoderic acid - Wikipedia \[en.wikipedia.org\]](#)
- [2. medkoo.com \[medkoo.com\]](#)
- [3. medchemexpress.com \[medchemexpress.com\]](#)
- [4. Anti-Inflammatory Potential of Ganoderma lucidum Triterpenes: A Systematic Review and Meta-Analysis of Preclinical Evidence - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. jfda-online.com \[jfda-online.com\]](#)
- [6. Ganoderic acid C6 | CAS:105742-76-5 | Triterpenoids | High Purity | Manufacturer BioCrick \[biocrick.com\]](#)
- [7. The magical effects of Ganoderma lucidum triterpenoids - FocusHerb \[focusherb.com\]](#)
- [8. Ganoderma lucidum Triterpenoids Suppress Adipogenesis and Obesity via PRKCQ Activation: An Integrated In Vivo, In Vitro, and Systems Pharmacology Study - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

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